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Purpose: To provide a comprehensive protocol for establishing and utilizing a Caco-2 cell

monolayer as a predictive in vitro model for studying the intestinal transport and bioavailability

of iron glycinate. These guidelines are intended for researchers in nutrition, pharmacology,

and drug development.

Introduction
The human colon adenocarcinoma cell line, Caco-2, serves as a robust and widely accepted in

vitro model for predicting intestinal drug and nutrient absorption.[1] When cultured on

permeable supports, Caco-2 cells differentiate spontaneously to form a polarized monolayer of

enterocytes, exhibiting morphological and functional characteristics of the small intestine,

including a brush border, tight junctions, and expression of key nutrient transporters.[1]

Iron deficiency remains a global health issue, and enhancing iron bioavailability through

fortification and supplementation is a key strategy.[2] Iron glycinate, an iron-amino acid

chelate, has been shown to have higher bioavailability compared to inorganic iron sources like

ferrous sulfate.[3] Understanding its transport mechanism is crucial for optimizing its use. The

Caco-2 model allows for the investigation of transport kinetics, pathway identification, and the

influence of dietary factors in a controlled environment.[4]

This document details the procedures for Caco-2 cell culture, differentiation on permeable

supports, execution of an iron glycinate transport assay, and methods for sample analysis.
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Materials and Reagents
Reagent/Material Supplier Catalogue #

Caco-2 Cell Line (ATCC®

HTB-37™)
ATCC HTB-37

Dulbecco's Modified Eagle

Medium (DMEM)
Gibco 11965092

Fetal Bovine Serum (FBS),

Heat-Inactivated
Gibco 10082147

Penicillin-Streptomycin (10,000

U/mL)
Gibco 15140122

MEM Non-Essential Amino

Acids (NEAA)
Gibco 11140050

Trypsin-EDTA (0.25%) Gibco 25200056

Hank's Balanced Salt Solution

(HBSS)
Gibco 14025092

Transwell® Permeable

Supports (e.g., 12 mm, 0.4 µm

pore)

Corning 3401

Ferrous Glycinate (or Ferrous

Bisglycinate)
Sigma-Aldrich F7644

Ferrous Sulfate (FeSO₄) -

Control
Sigma-Aldrich F8633

Ascorbic Acid Sigma-Aldrich A92902

Transepithelial Electrical

Resistance (TEER) Meter
Millipore MERS00002

Atomic Absorption

Spectrometer (AAS) or ICP-

MS

Agilent/PerkinElmer -

Human Ferritin ELISA Kit Abcam ab108837
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Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Differentiation
This protocol describes the steps for culturing and differentiating Caco-2 cells to form a

functional intestinal monolayer.

Cell Seeding:

Culture Caco-2 cells in T-75 flasks with complete growth medium (DMEM supplemented

with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin).[5]

Incubate at 37°C in a humidified atmosphere of 5% CO₂.[5] Change the medium every 2-3

days.

At 80-90% confluency, wash cells with PBS and detach using Trypsin-EDTA.

Seed the Caco-2 cells onto the apical side of Transwell® permeable supports at a density

of 1 x 10⁵ cells/cm².[5]

Differentiation:

Maintain the cell monolayers for 21 days post-seeding to allow for full differentiation.[6]

Change the medium in both the apical (AP) and basolateral (BL) chambers every 2-3

days.

The differentiated monolayer will form tight junctions and express key iron transporters like

Divalent Metal Transporter 1 (DMT1).

Monolayer Integrity Assessment:

Measure the Transepithelial Electrical Resistance (TEER) starting from day 14 post-

seeding. A stable TEER value above 250 Ω·cm² (typically 400-600 Ω·cm²) indicates a

confluent and intact monolayer.[6]

Optionally, perform a paracellular permeability assay using a fluorescent marker like

Lucifer Yellow to confirm the integrity of tight junctions.
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Protocol 2: Iron Glycinate Transport Assay
This protocol details the measurement of iron transport from the apical to the basolateral

chamber.

Preparation:

On day 21, gently wash the Caco-2 monolayers twice with pre-warmed HBSS.

Incubate the cells with fresh HBSS in both AP (1.5 mL) and BL (2.5 mL) chambers for 30

minutes at 37°C to equilibrate.

Prepare fresh transport solutions of iron glycinate and a control (e.g., ferrous sulfate) at

desired concentrations (e.g., 50, 100, 200 µM) in HBSS.[5] It is recommended to include

ascorbic acid (at a 20:1 molar ratio to iron) to maintain iron in its ferrous (Fe²⁺) state.[7]

Transport Experiment:

Remove the equilibration buffer from the AP chamber and replace it with the iron transport

solution.

Add fresh HBSS to the BL chamber. To study the role of transferrin in iron export, apo-

transferrin can be added to the basolateral medium.[8]

Incubate the plates at 37°C on an orbital shaker.

Collect samples (e.g., 200 µL) from the BL chamber at various time points (e.g., 30, 60,

90, 120 minutes) to determine the transport rate.[2][9] Replace the collected volume with

fresh, pre-warmed HBSS.

At the end of the experiment (e.g., 120 minutes), collect the final samples from both AP

and BL chambers.

Cell Lysis:

Wash the cell monolayer three times with ice-cold PBS-EDTA (2 mM) to remove surface-

bound iron.[10]
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Add a suitable lysis buffer (e.g., RIPA buffer) to the AP chamber and incubate on ice to

lyse the cells for analysis of intracellular iron or ferritin content.

Protocol 3: Quantification of Iron
This protocol covers the analysis of iron content in the collected samples.

Iron Concentration Measurement:

Analyze the iron concentration in the basolateral samples using an Atomic Absorption

Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for high

sensitivity.[11] These techniques provide a direct measure of transported iron.

Intracellular Iron Assessment (Indirect):

Measure the protein concentration of the cell lysates using a BCA assay.

Quantify the ferritin concentration in the cell lysates using a human ferritin ELISA kit.[12]

Ferritin formation is proportional to intracellular iron uptake and serves as a reliable

biomarker for iron absorption.[12]

Data Presentation and Interpretation
Quantitative data should be organized for clear interpretation. The apparent permeability

coefficient (Papp), a measure of the transport rate across the monolayer, should be calculated.

Calculation of Apparent Permeability (Papp):

Papp (cm/s) = (dQ/dt) / (A * C₀)

dQ/dt: The transport rate of iron into the basolateral chamber (e.g., µmol/s).

A: The surface area of the permeable support (e.g., cm²).

C₀: The initial concentration of the iron compound in the apical chamber (e.g., µmol/cm³).

Table 1: Caco-2 Monolayer Validation Parameters
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Parameter Acceptance Criterion Typical Result

Culture Duration 21 days 21 days

TEER Value > 250 Ω·cm² 400 - 600 Ω·cm²[6]

Lucifer Yellow Papp < 1.0 x 10⁻⁶ cm/s < 0.5 x 10⁻⁶ cm/s

Table 2: Comparative Transport of Iron Compounds (Hypothetical Data)

Iron Compound (100 µM) Papp (x 10⁻⁶ cm/s)
Cellular Ferritin (ng/mg

protein)

Control (No Iron) 0 15 ± 4

Ferrous Sulfate 0.8 ± 0.2 150 ± 25

Iron Glycinate 1.5 ± 0.3 280 ± 40

Iron Glycinate + Phytic Acid 0.6 ± 0.1 120 ± 20

Note: Phytic acid is a known inhibitor of non-heme iron absorption.[2]
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DMT1 -> FPN1; } Caption: Proposed transport pathway of iron glycinate across a Caco-2 cell.
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The Caco-2 cell model provides a reliable and high-throughput method for assessing the

bioavailability and transport mechanisms of iron glycinate.[1][4] Studies suggest that iron from

ferrous bisglycinate is primarily transported via the DMT1 transporter, similar to inorganic iron.

[3][5][13] By following these detailed protocols, researchers can generate reproducible data to

compare different iron formulations, study the effects of inhibitors and enhancers, and elucidate

the cellular pathways involved in absorption. This model is an invaluable tool in the preclinical

development of enhanced iron supplements and fortified foods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35575509/
https://pubmed.ncbi.nlm.nih.gov/35575509/
https://pubmed.ncbi.nlm.nih.gov/30813537/
https://pubmed.ncbi.nlm.nih.gov/30813537/
https://www.benchchem.com/product/b8599266#developing-a-caco-2-cell-model-for-iron-glycinate-transport
https://www.benchchem.com/product/b8599266#developing-a-caco-2-cell-model-for-iron-glycinate-transport
https://www.benchchem.com/product/b8599266#developing-a-caco-2-cell-model-for-iron-glycinate-transport
https://www.benchchem.com/product/b8599266#developing-a-caco-2-cell-model-for-iron-glycinate-transport
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8599266?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8599266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

